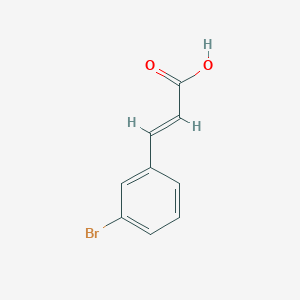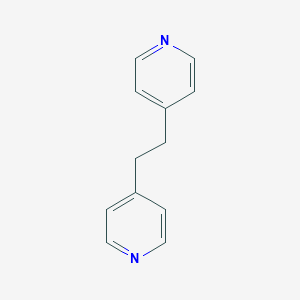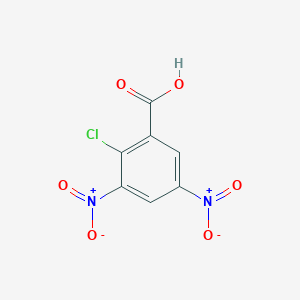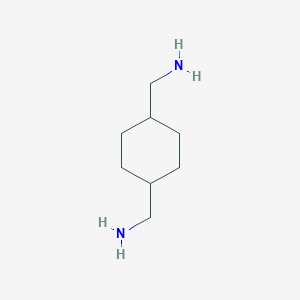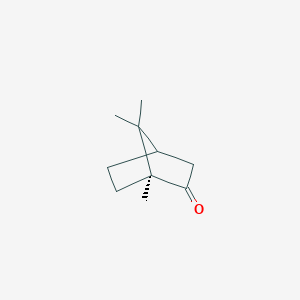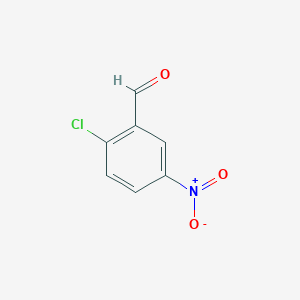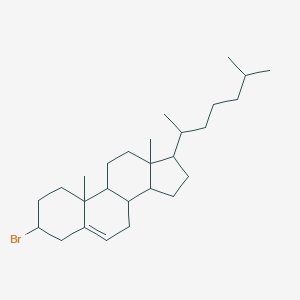
1,4-Dideuterionaphthalene
説明
1,4-Dideuterionaphthalene is a derivative of naphthalene, where two hydrogen atoms are replaced by deuterium atoms at the 1 and 4 positions . It has a molecular formula of C10H6D2 and a molecular weight of 130.2 .
Molecular Structure Analysis
The molecular structure of 1,4-Dideuterionaphthalene is similar to that of naphthalene, with the exception of the two deuterium atoms at the 1 and 4 positions . The presence of these deuterium atoms could potentially influence the compound’s reactivity and physical properties.科学的研究の応用
Radical Cation Analysis
The radical cations of naphthalene and its 1,4-dideutero derivative have been studied using ESR and ENDOR spectroscopy. This research focuses on the hyperfine anisotropy tensors and isotropic coupling constants, offering insights into the behavior of these compounds at the molecular level (Gerson & Qin, 1988).
Synthesis Methods
There has been research into synthesizing variants of 1,4-Dideuterionaphthalene, specifically 1,4,5,8-Tetradeuterionaphthalene. This synthesis involves processes like bromination, debromination, and modified Sandmeyer reactions, highlighting the chemical manipulation of the naphthalene structure (Renaud & Leitch, 1965).
Reduction Studies
Studies have explored the reduction of naphthalene and its derivatives, including 1,4-dideuterionaphthalene, with lithium in liquid ammonia. This research has implications for understanding the reaction mechanisms and isomerization processes in naphthalene reductions (Nieuwstad & Bekkum, 1972).
Molecular Vibrations Analysis
Spectroscopic studies of 1,4-dihydronaphthalene in ground and excited electronic states have been conducted. These studies use techniques like infrared, Raman, ultraviolet, and laser-induced fluorescence spectroscopy, contributing to our understanding of molecular vibrations and electronic states (Rishard et al., 2009).
ENDOR Measurements
ENDOR measurements of the photo-excited triplet state of 1,4-dideuterionaphthalene have been reported. This research helps in determining hyperfine interaction constants, spin densities, and the axis of the hyperfine tensor, providing deeper insights into the photochemical behavior of these molecules (Ehret & Wolf, 1968).
NMR Spectroscopy of Rings
NMR spectroscopy of 1,4-dideuterionaphthalene and related compounds has been analyzed to understand coupling constants and chemical shifts. This research offers valuable information on the π-electron structure in unsaturated rings, which is essential for chemical analysis and design (Pawliczek & Günther, 1970).
Electrolysis and Reduction Studies
Research on the electro-reduction of naphthalene has been conducted, with findings indicating the formation of 1,4-dihydronaphthalene. This study is significant for understanding the electrochemical behavior of naphthalene derivatives (Misono et al., 1968).
Catalytic Dehydrogenation Studies
Studies on the naphthalene radical anion have provided new insights into catalytic C–H bond activation, with applications in selective room temperature dehydrogenation and isomerization reactions (Fochi & Nucci, 1991).
Substrate-Isotope Effects on Kinetics
Research on the acid rearrangement of 1,1'-hydrazonaphthalene and its dideutero- derivatives has revealed significant substrate-isotope effects on kinetics and products, which is critical for understanding reaction mechanisms in organic chemistry (Banthorpe et al., 1962).
特性
IUPAC Name |
1,4-dideuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
